[4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate
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Overview
Description
[4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate is an organic compound with a complex structure that includes an epoxide group, a phenyl ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate typically involves multiple steps. One common method starts with the preparation of the epoxide intermediate, 3-propyloxirane, which is then reacted with 4-hydroxyphenyl 4-decoxybenzoate under basic conditions to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group may yield diols, while nitration of the phenyl ring may produce nitro derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving epoxides. Its ability to form covalent bonds with nucleophiles makes it useful in the study of enzyme mechanisms and inhibition.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its epoxide group can interact with biological targets, making it a potential lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high-performance materials with specific functional characteristics.
Mechanism of Action
The mechanism of action of [4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate involves its interaction with molecular targets through its epoxide group. The epoxide can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has herbicidal activity and shares some structural similarities with [4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.
Ethyl 3-(furan-2-yl)propionate: A compound with a furan ring and ester functional group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of an epoxide group, a phenyl ring, and a benzoate ester. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[4-[(3-propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O5/c1-3-5-6-7-8-9-10-11-21-31-24-15-13-23(14-16-24)29(30)33-26-19-17-25(18-20-26)32-22-28-27(34-28)12-4-2/h13-20,27-28H,3-12,21-22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWUPBPBMWMRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3C(O3)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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